molecular formula C36H29NO4S B11522272 3-(diphenylmethoxy)-4-[(4-methylphenyl)sulfonyl]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

3-(diphenylmethoxy)-4-[(4-methylphenyl)sulfonyl]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11522272
M. Wt: 571.7 g/mol
InChI Key: SLKSBRYGJANXSZ-UHFFFAOYSA-N
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Description

3-(diphenylmethoxy)-4-[(4-methylphenyl)sulfonyl]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolidones This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diphenylmethoxy)-4-[(4-methylphenyl)sulfonyl]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may include:

    Aromatic Substitution Reactions: Introduction of the diphenylmethoxy group through nucleophilic aromatic substitution.

    Sulfonylation: Addition of the sulfonyl group using sulfonyl chlorides under basic conditions.

    Cyclization: Formation of the pyrrolidone ring through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(diphenylmethoxy)-4-[(4-methylphenyl)sulfonyl]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a probe to study biological pathways.

Medicine

In medicine, 3-(diphenylmethoxy)-4-[(4-methylphenyl)sulfonyl]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one may be investigated for its therapeutic potential. It could be explored for its effects on specific molecular targets and pathways involved in diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties could make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 3-(diphenylmethoxy)-4-[(4-methylphenyl)sulfonyl]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects may be mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(diphenylmethoxy)-4-[(4-methylphenyl)sulfonyl]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
  • 3-(diphenylmethoxy)-4-[(4-methylphenyl)sulfonyl]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-thione
  • 3-(diphenylmethoxy)-4-[(4-methylphenyl)sulfonyl]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings. This structure imparts unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C36H29NO4S

Molecular Weight

571.7 g/mol

IUPAC Name

4-benzhydryloxy-3-(4-methylphenyl)sulfonyl-1,2-diphenyl-2H-pyrrol-5-one

InChI

InChI=1S/C36H29NO4S/c1-26-22-24-31(25-23-26)42(39,40)35-32(27-14-6-2-7-15-27)37(30-20-12-5-13-21-30)36(38)34(35)41-33(28-16-8-3-9-17-28)29-18-10-4-11-19-29/h2-25,32-33H,1H3

InChI Key

SLKSBRYGJANXSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=CC=CC=C4)OC(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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